![molecular formula C16H22N2O4 B2462186 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide CAS No. 954594-88-8](/img/structure/B2462186.png)
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is a derivative of pyrrolidinone and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Evaluation of Analgesics
One related research area involves the synthesis and pharmacological evaluation of analgesic compounds. For example, the study by Lalinde et al. (1990) describes the synthesis and intravenous analgesic activity of a series of compounds, including the evaluation of methoxyacetamide pharmacophores for optimal analgesic potency and short duration of action. These compounds were explored for potential applications in short surgical procedures requiring rapid recovery Lalinde et al., 1990.
Chemical Synthesis and Biological Activities
Another area is the chemical synthesis and investigation of biological activities of certain compounds. Su et al. (1988) conducted a study on 5-deazaaminopterin analogues bearing substituents, which could have implications for understanding the chemical properties and potential applications of related compounds in the field of medicinal chemistry Su et al., 1988.
Molecular Docking and Enzyme Inhibitory Activities
Research on molecular docking and enzyme inhibitory activities of novel compounds is also relevant. Virk et al. (2018) synthesized new compounds and evaluated their inhibition potential against various enzymes, demonstrating the importance of such compounds in understanding enzyme interactions and potential therapeutic uses Virk et al., 2018.
Endothelin Antagonists
The study of endothelin antagonists for potential therapeutic applications is another significant area. Jae et al. (1997) investigated compounds with ETA and ETB affinity, contributing to the development of treatments for conditions involving the endothelin system Jae et al., 1997.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which this compound may be related to, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets leading to diverse biological effects.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they can inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-14-6-4-13(5-7-14)18-10-12(8-16(18)20)9-17-15(19)11-21-2/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQWTGMVVPVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide |
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